Product packaging for (+)-Urgineanin A(Cat. No.:CAS No. 1432501-10-4)

(+)-Urgineanin A

Cat. No.: B1652382
CAS No.: 1432501-10-4
M. Wt: 374.4
InChI Key: XPJYOBQMHUPHPG-HXUWFJFHSA-N
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Description

Overview of Homoisoflavonoids in Natural Product Chemistry

Homoisoflavonoids are a distinct class of phenolic compounds that occur naturally in the plant kingdom. nih.govresearchgate.net Chemically, they are characterized by a 16-carbon skeleton, which is structurally comprised of two phenyl rings and a heterocyclic ring. researchgate.net This structure is a variant of the more common flavonoid skeleton. These compounds are considered a relatively rare subclass of flavonoids and are primarily found in a limited number of plant families, most notably Asparagaceae and Fabaceae. nih.govacs.org

The biosynthesis of homoisoflavonoids is believed to originate from chalcone (B49325) precursors. nih.govacs.org Within this class, there is significant structural diversity, leading to their classification into several types, including 3-benzylchroman-4-ones, of which (+)-Urgineanin A is a member. nih.gov Research into homoisoflavonoids has revealed a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, making them a subject of considerable interest in phytochemistry and pharmacology. nih.govacs.org

Academic Significance of this compound as a Potent Antiproliferative Homoisoflavonoid

The academic significance of this compound stems directly from its demonstrated biological activity. Scientific investigation into the constituents of the South African plant Urginea depressa (now considered a synonym of Drimia depressa) led to the isolation and characterization of six new homoisoflavonoids, designated urgineanins A-F. nih.govnih.gov

Bioassay-guided fractionation of an extract from this plant, which showed initial antiproliferative activity against the A2780 human ovarian cancer cell line, pinpointed these homoisoflavonoids as active components. nih.gov Among them, this compound (also referred to as urgineanin A) was found to exhibit notable potency. nih.gov Specifically, it displayed submicromolar antiproliferative activity against three human cancer cell lines: A2780 ovarian cancer, A2058 melanoma, and H522-T1 non-small cell lung cancer. nih.govnih.gov This level of potency distinguishes it as a compound of significant interest for further investigation in cancer research.

Table 1: Antiproliferative Activity of this compound Data sourced from a study on homoisoflavonoids from Urginea depressa. nih.govnih.gov

Cell LineCancer TypeIC₅₀ (μM)
A2780Ovarian Cancer0.67
A2058Melanoma0.89
H522-T1Non-Small Cell Lung Cancer0.75

The discovery and potent activity of this compound underscore the value of exploring unique botanical sources for novel anticancer lead compounds. nih.govresearchgate.net

Context within Medicinal Chemistry and Drug Discovery Research

The journey of a natural product from isolation to a potential therapeutic agent is a central theme in medicinal chemistry and drug discovery. nih.govsigmaaldrich.com This field focuses on the design, synthesis, and development of new chemical entities for therapeutic use. nih.gov Natural products like this compound serve as excellent starting points, or "hits," in this process. nih.gov

The potent antiproliferative profile of this compound positions it as a valuable scaffold for medicinal chemists. The process would typically involve:

Hit-to-Lead Optimization: Modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies would be crucial to identify which parts of the molecule are essential for its anticancer effects. nih.gov

Target Identification and Mechanism of Action Studies: Investigating how this compound exerts its antiproliferative effects at a molecular level. Understanding its specific cellular target is a critical step in the drug discovery pipeline. nih.gov

Preclinical Development: Should optimized analogues show promise, they would undergo extensive preclinical testing in various laboratory and animal models to evaluate their efficacy and safety profile before any consideration for human trials. nih.gov

The field of drug discovery is increasingly integrating advanced technologies like artificial intelligence and high-throughput screening to accelerate the identification and optimization of drug candidates. nih.gov A potent natural product like this compound represents a valuable input for these modern discovery platforms, providing a naturally-validated molecular architecture with inherent biological activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O7 B1652382 (+)-Urgineanin A CAS No. 1432501-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1432501-10-4

Molecular Formula

C20H22O7

Molecular Weight

374.4

IUPAC Name

(3R)-3-hydroxy-5,6,7-trimethoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one

InChI

InChI=1S/C20H22O7/c1-23-13-7-5-12(6-8-13)10-20(22)11-27-14-9-15(24-2)17(25-3)18(26-4)16(14)19(20)21/h5-9,22H,10-11H2,1-4H3/t20-/m1/s1

InChI Key

XPJYOBQMHUPHPG-HXUWFJFHSA-N

SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=C(C(=C3C2=O)OC)OC)OC)O

Isomeric SMILES

COC1=CC=C(C=C1)C[C@]2(COC3=CC(=C(C(=C3C2=O)OC)OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=C(C(=C3C2=O)OC)OC)OC)O

Origin of Product

United States

Ii. Isolation and Characterization of + Urgineanin a from Natural Sources

Botanical Source and Habitat: Urginea depressa Baker (Asparagaceae Juss.)

(+)-Urgineanin A is a homoisoflavonoid isolated from Urginea depressa Baker, a plant species belonging to the Asparagaceae Juss. family. nih.govnih.gov This plant is also known by its botanical synonym, Drimia depressa. nih.govresearchgate.net The genus Urginea is a rich source of various bioactive compounds, including stilbenoids, homoisoflavonoids, and bufadienolides. nih.govresearchgate.net

The native habitat of Urginea depressa is Southern Africa. kew.org It is a bulbous geophyte that primarily grows in the subtropical biome. kew.org Specifically, its presence has been recorded in the Eastern Cape, KwaZulu-Natal, Lesotho, and the Northern Province of South Africa. researchgate.net The plant often grows in rocky coastal environments, a common characteristic of species in the Mediterranean Basin, but it can adapt to various other habitats, excluding the most arid deserts. researchgate.net An investigation into the antiproliferative properties of compounds from this South African plant led to the successful isolation of six new homoisoflavonoids, designated urgineanins A-F, which includes this compound. nih.govnih.gov

Extraction Methodologies for Homoisoflavonoids

The extraction of homoisoflavonoids like this compound from plant materials is the initial critical step in their isolation and characterization. Traditional extraction techniques have been widely used for obtaining these and other phytochemicals. mdpi.combotanyjournals.com These conventional methods, including maceration, Soxhlet extraction, percolation, and decoction, are foundational to natural product chemistry. mdpi.comresearchgate.netfrontiersin.org

Conventional extraction methods are based on the dissolving power of different solvents and have been established for many years. researchgate.nethealthscopefsk.com They are often the first choice for extracting bioactive compounds from plant sources. researchgate.net

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent in a sealed container at room temperature for a period of time. e3s-conferences.orgedubirdie.com The principle behind maceration is the dissolution of active compounds into the solvent until an equilibrium is reached between the concentration of the solute in the plant material and in the solvent. edubirdie.com The process involves the solvent penetrating the cell walls of the plant material, causing the cells to swell and their contents to be leached out. edubirdie.com The choice of solvent is crucial and depends on the polarity of the target compounds; for flavonoids, which are moderately polar, ethanol (B145695) and its aqueous mixtures are commonly used. e3s-conferences.orgnih.gov

Table 1: Overview of Maceration-Based Approaches

FeatureDescription
Principle Soaking plant material in a solvent to dissolve active compounds based on solubility ("like dissolves like"). edubirdie.com
Procedure Plant material is placed in a sealed container with a solvent and left for an extended period (e.g., 3-5 days) with occasional stirring. edubirdie.com
Advantages Simple equipment, low operational cost, and suitable for heat-sensitive compounds as no heat is applied. edubirdie.com
Disadvantages Can be time-consuming and may result in incomplete extraction of the active compounds. e3s-conferences.orgedubirdie.com
Common Solvents Ethanol, methanol (B129727), water, and mixtures of alcohol and water. e3s-conferences.orgmdpi.com

Soxhlet extraction, invented by Franz von Soxhlet in 1879, is a continuous extraction method. wikipedia.org It is particularly useful when the desired compound has limited solubility in a solvent. wikipedia.org The method involves placing the solid plant material in a thimble, which is then placed in the main chamber of the Soxhlet apparatus. wikipedia.org A solvent is heated in a flask below, and its vapor travels up a distillation arm, condenses, and drips down into the thimble, gradually filling the chamber with warm solvent. wikipedia.org Once the chamber is full, a siphon mechanism automatically empties the solvent, now containing the dissolved compound, back into the heating flask. This cycle repeats, allowing for efficient extraction with a relatively small amount of solvent. mdpi.com This technique is considered more efficient than maceration or percolation due to the repeated washing of the material with fresh, warm solvent. mdpi.come3s-conferences.org

Table 2: Summary of Soxhlet Extraction

FeatureDescription
Principle Continuous solid-liquid extraction using solvent reflux and a siphoning mechanism to repeatedly wash the material with fresh solvent. mdpi.comwikipedia.org
Procedure Plant material is placed in a thimble and continuously extracted with a cycling condensed solvent. wikipedia.org
Advantages High extraction efficiency, requires less solvent than maceration or percolation, and can be operated unattended. mdpi.come3s-conferences.org
Disadvantages The prolonged heating may degrade thermally unstable compounds. mdpi.com
Application Commonly used for extracting lipids and phenolic compounds. mdpi.com

Percolation is a dynamic extraction process where a solvent is allowed to slowly pass through a column packed with the powdered plant material. mdpi.come3s-conferences.org The continuous flow of fresh solvent over the material maintains a concentration gradient, which enhances the extraction efficiency compared to static methods like maceration. frontiersin.org The process is typically carried out at room temperature, making it suitable for heat-sensitive compounds. mdpi.com However, this method can be time-consuming and may require large volumes of solvent. mdpi.com The efficiency of percolation is influenced by factors such as the particle size of the plant material, the flow rate of the solvent, and the extraction time. mdpi.com

Table 3: Characteristics of Percolation Methods

FeatureDescription
Principle A dynamic leaching process where a solvent is passed through a column of plant material to extract constituents. mdpi.come3s-conferences.org
Procedure The powdered plant material is packed into a percolator, and the solvent is added from the top, seeping downwards to be collected at the bottom. mdpi.com
Advantages Generally more efficient than maceration due to the continuous supply of fresh solvent. mdpi.com Conducted at room temperature, protecting heat-labile substances. mdpi.com
Disadvantages Requires a larger amount of solvent and is more time-consuming compared to other methods. mdpi.com
Common Solvents Water, ethanol, and methanol are frequently used. e3s-conferences.org

Decoction and reflux are extraction methods that utilize heat to increase the efficiency of the process.

Decoction involves boiling the plant material in a specified volume of water for a defined period. ms-editions.cl The heat helps to rupture plant cells and increase the solubility of the desired compounds. This method is straightforward but is generally limited to extracting water-soluble and heat-stable components. mdpi.comresearchgate.net

Reflux extraction is similar to Soxhlet extraction in that it involves heating the solvent, but it is a simpler setup. mdpi.com The plant material is placed in a flask with a solvent, which is then heated to its boiling point. The resulting vapor is cooled by a condenser and returned to the extraction flask, ensuring continuous extraction without solvent loss. mdpi.comfrontiersin.org This method is more efficient than maceration but is not suitable for compounds that are sensitive to heat due to the prolonged exposure to high temperatures. mdpi.com

Table 4: Comparison of Decoction and Reflux Extractions

FeatureDecoctionReflux Extraction
Principle Extraction by boiling plant material in a solvent (usually water). mdpi.comms-editions.clContinuous extraction with a boiling solvent that is condensed and returned to the material. mdpi.com
Procedure Plant material is boiled in water, then cooled and filtered. ms-editions.clPlant material is heated in a flask with a solvent, and the vapors are condensed and recycled back into the flask. mdpi.com
Advantages Simple and effective for water-soluble compounds. researchgate.netImproves extraction rate and reduces solvent usage compared to simple boiling. mdpi.com
Disadvantages Only suitable for heat-stable and water-soluble compounds. mdpi.comresearchgate.netNot suitable for thermolabile compounds due to long heating times. mdpi.com
Common Solvents Primarily water. researchgate.netms-editions.clVolatile organic solvents like ethanol. mdpi.com

Traditional Extraction Techniques

Steam Distillation Considerations

Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like natural aromatic compounds, by passing steam through the plant material. botanical.com The volatile compounds are carried away with the steam, condensed, and separated from the water. pharmacognosyasia.com This technique is primarily effective for extracting essential oils. pharmacognosyasia.comresearchgate.netresearchgate.net

In the context of Urginea (or Drimia) species, hydrodistillation and steam distillation have been successfully used to extract essential oils from the flowers and bulbs. pharmacognosyasia.comresearchgate.netresearchgate.net The primary constituents identified in these essential oils are volatile compounds such as eugenol (B1671780) and carvacrol. researchgate.netresearchgate.net

However, this compound is a homoisoflavonoid, a complex phenolic compound with low volatility. nih.govmdpi.com Its structure is not amenable to the principles of steam distillation. Therefore, this method is not suitable for the extraction of this compound or other non-volatile secondary metabolites like bufadienolides, which are also characteristic of the Drimia genus. mdpi.comedaegypt.gov.egnih.gov The extraction of these compounds requires solvent-based methods that rely on solubility rather than volatility.

Advanced and Green Extraction Technologies

In recent years, there has been a significant shift towards developing efficient and environmentally friendly extraction techniques that reduce solvent consumption and extraction time while increasing yield. ncsu.edu These "green" technologies, including ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and enzyme-assisted extraction (EAE), represent promising alternatives to conventional methods for isolating bioactive compounds like this compound from plant matrices. researchgate.netcore.ac.uk

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting the plant cell walls and enhancing the mass transfer of target compounds into the solvent. core.ac.ukrjpharmacognosy.ir A study on the extraction of proscillaridin (B1679727) A, a cardiac glycoside from Drimia maritima, demonstrated the superiority of UAE over traditional methods like maceration and heat-reflux extraction. rjpharmacognosy.ir The optimal conditions found in this study provide a valuable reference for developing a UAE protocol for homoisoflavonoids. rjpharmacognosy.ir

Table 1: Comparative Study of Extraction Methods for Proscillaridin A from Drimia maritima

Extraction Method Solvent Conditions Outcome Reference
Ultrasonic Radiation Methanol 0.25 g plant material in 10 mL solvent, 60 min, 40°C, three times Highest recovery rjpharmacognosy.ir
Heat-Reflux Methanol 2.5 g plant material in 100 mL solvent, 60 min Lower recovery than UAE rjpharmacognosy.ir
Maceration Methanol 2.5 g plant material in 100 mL solvent, 72 h Lower recovery than UAE rjpharmacognosy.ir

This table is based on research for proscillaridin A, a compound from the same plant genus as this compound, illustrating the potential of UAE.

Based on these findings, a potential UAE protocol for this compound from Urginea depressa would involve using methanol or ethanol as the solvent and optimizing parameters such as sonication time, temperature, and solvent-to-solid ratio to maximize the yield.

Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. ncsu.eduanton-paar.com The efficiency of MAE is influenced by factors like microwave power, extraction time, and the polarity of the solvent. mdpi.comnih.gov

Research on the MAE of phenolic compounds from Scutellaria species provides a strong model for optimizing the extraction of homoisoflavonoids. mdpi.comnih.gov The study systematically varied microwave power, time, and ethanol concentration to find the optimal conditions for maximizing the yield of flavonoids and other phenolics. mdpi.comnih.gov

Table 2: MAE Optimization for Phenolic Compounds from Scutellaria Species

Parameter Range Tested Optimal Condition Effect on Yield Reference
Microwave Power 21 - 63 W 63 W Higher power generally increased yield, but can risk degradation. mdpi.comnih.gov
Extraction Time 5 - 15 min 10 min Yield increased with time up to a point, then plateaued. mdpi.comnih.gov
Solvent Water, 40% EtOH, 70% EtOH 70% Ethanol Significantly higher yield of phenolic compounds compared to water or lower ethanol concentrations. mdpi.comnih.gov

This table presents findings from research on Scutellaria, a genus rich in flavonoids, demonstrating a framework for optimizing MAE for similar compounds like this compound.

These results suggest that an optimized MAE protocol for this compound would likely involve using a hydroethanolic solvent (around 70%) with moderate microwave power for a relatively short duration (approx. 10 minutes) to achieve high efficiency while minimizing the risk of thermal degradation. mdpi.comnih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. dntb.gov.uaresearchgate.net By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE with CO2 is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. researchgate.net

SFE has been applied to extract bioactive compounds from various medicinal plants, including those containing bufadienolides, which are structurally related to the compounds found in Urginea. researchgate.netahajournals.orgdntb.gov.ua For instance, SFE was used to extract active compounds from Dictamnus dasycarpus at a pressure of 30 MPa and a temperature of 45°C. researchgate.net While SFE with pure CO2 is best suited for nonpolar compounds, its solvent properties can be modified by adding a small amount of a polar co-solvent, such as methanol or ethanol, to enhance the extraction of more polar compounds like homoisoflavonoids.

Table 3: SFE and Related Techniques for Bioactive Compound Extraction

Technique Target Compound/Plant Conditions Key Finding Reference
SFE Active compounds from D. dasycarpus Pressure: 30 MPa, Temperature: 45°C Successful extraction of active compounds. researchgate.net
SFC-MS Bufadienolides Supercritical fluid CO2 Effective for characterization. ahajournals.org
RESS Digitoxin (B75463) (cardiac glycoside) Pre-expansion temp: 90–110°C Method to reduce particle size of extracted compounds. researchgate.net

This table summarizes applications of supercritical fluid technology for compounds structurally related or from similar medicinal sources, highlighting its potential for this compound extraction.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures. core.ac.uk These conditions keep the solvent in a liquid state above its normal boiling point, which decreases its viscosity and surface tension and increases its solvating power, leading to faster and more efficient extractions with less solvent compared to traditional methods.

A notable application relevant to the extraction of compounds from Urginea is the high-pressure liquid-liquid extraction of cardiac glycosides. researchgate.netnih.gov In this study, a liquid phase split was induced in a water/1-propanol mixture by pressurizing it with near-critical CO2. This created two distinct liquid phases that could selectively partition the target compounds, digitoxin and digoxin (B3395198). researchgate.netnih.gov

Table 4: High-Pressure Liquid-Liquid Extraction of Cardiac Glycosides

System Components Temperature Pressure Range Outcome Reference
CO2 + Water + 1-Propanol 313 K and 333 K 4.5 to 20.1 MPa A three-phase equilibrium (vapor-liquid-liquid) was achieved, allowing for the partitioning and separation of digitoxin and digoxin between the two liquid phases. researchgate.netnih.gov

This table details a specific application of pressurized liquid techniques for separating cardiac glycosides, demonstrating the principle's applicability for complex molecules from natural sources.

This approach demonstrates the potential of PLE and related high-pressure techniques to not only extract but also to achieve initial fractionation of complex mixtures from plant extracts.

Enzyme-Assisted Extraction (EAE) is a green and highly specific extraction method that employs enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. researchgate.netresearchgate.net This enzymatic hydrolysis increases cell wall permeability, facilitating the release of intracellular compounds into the solvent. researchgate.netnih.gov The process is conducted under mild conditions of temperature and pH, which helps to preserve thermolabile compounds. researchgate.net

While no specific EAE protocol for this compound has been published, studies on other plant materials provide a clear strategic framework. The selection of enzymes is crucial; a mixture of carbohydrases (e.g., cellulase, pectinase) and proteases can be effective. researchgate.netnih.gov The process must be optimized for several factors.

Table 5: Key Optimization Factors for Enzyme-Assisted Extraction

Factor Description Example from Research Reference
Enzyme Type Selection of specific enzymes (e.g., cellulases, proteases) to target cell wall components. A thermostable alkaline protease was found to be effective for raspberry pomace. nih.gov
Enzyme Concentration The amount of enzyme relative to the plant material. Optimized at 1.2 units of protease per 100 g of pomace press-cake. nih.gov
pH The pH of the aqueous medium must be optimal for enzyme activity. Optimal pH was found to be 9 for the selected protease. nih.gov
Temperature Temperature must be controlled to maximize enzyme activity without degrading the target compound. Optimized at 60°C. nih.gov
Hydrolysis Time The duration of the enzymatic reaction. An optimal time of 2 hours was determined. nih.gov

This table is based on an optimization study for EAE of bioactive compounds from raspberry pomace and serves as a model for developing an EAE strategy for this compound.

Furthermore, a study on fermented Drimia maritima extracts showed that native plant enzymes and microbial enzymes were capable of metabolizing bufadienolide glycosides over time, confirming that enzymes can indeed act on the complex secondary metabolites within this genus. nih.gov This supports the feasibility of developing a targeted EAE strategy to enhance the extraction of homoisoflavonoids like this compound.

Ionic Liquid Extraction Approaches

While the documented isolation of this compound has utilized conventional solvent extraction methods, the use of ionic liquids (ILs) represents a modern, "green" alternative approach for extracting phenolic compounds, including homoisoflavonoids, from plant matrices. nih.govresearchgate.netphcogrev.com Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and possess properties such as low vapor pressure, high thermal stability, and tunable solubility, which make them effective and environmentally friendlier solvents. researchgate.net

Ionic liquid-based ultrasonic-assisted extraction (IL-UAE) has been successfully employed for the simultaneous extraction of homoisoflavonoids and other compounds from medicinal plants like Ophiopogon japonicus. nih.govresearchgate.net In a typical IL-UAE process, parameters such as the type and concentration of the ionic liquid, the liquid-to-solid ratio, and the ultrasonic time are optimized to maximize extraction yield. nih.govresearchgate.net For instance, an optimized method for Ophiopogon japonicus utilized a 1 mol/L aqueous solution of 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([Bmim]CF3SO3) at a liquid-material ratio of 40 mL/g for 60 minutes. nih.govresearchgate.net Similarly, surfactant-based ionic liquids, such as tetrabutylphosphonium (B1682233) dioctyl sulfosuccinate, have been developed for the efficient extraction of phenols from aqueous solutions. nih.gov Microwave-assisted solid-liquid extraction using IL-based surfactants has also proven effective for extracting phenolic compounds from plant leaves, requiring only small amounts of sample and extraction phase. mdpi.com Although not yet specifically reported for the isolation of this compound, these ionic liquid-based methodologies present a promising and sustainable strategy for the future extraction of this and other homoisoflavonoids from natural sources. mdpi.comfrontiersin.org

Chromatographic Separation and Purification Techniques

Following the initial extraction and solvent partitioning of plant material, a combination of chromatographic methods is essential to isolate this compound from the complex crude extract. The process typically involves several sequential steps to achieve high purity. nih.gov

Column Chromatography (CC)

Column chromatography (CC) is a fundamental technique used in the initial fractionation of the crude extract. researchgate.netmicrobenotes.comorgchemboulder.com In the reported isolation of this compound, silica (B1680970) gel normal-phase chromatography was a key step. nih.gov The crude extract or its fractions are loaded onto a column packed with silica gel. ajrconline.org A gradient of solvents with increasing polarity is then passed through the column to elute different compounds based on their affinity for the stationary phase. researchgate.net For the separation of homoisoflavonoids, a common approach involves using a gradient system of solvents such as n-hexane, chloroform, and methanol. mdpi.com This initial separation divides the extract into multiple, less complex fractions, one of which will be enriched with this compound, facilitating further purification. nih.gov

Technique Stationary Phase Mobile Phase System (Example) Purpose
Column Chromatography (CC)Silica GelGradient elution with n-hexane, chloroform, and methanol mdpi.comInitial fractionation of crude extract

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique crucial for the fine purification of homoisoflavonoids like this compound. nih.govnih.govnih.gov The separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase packed in a column. analis.com.my For the isolation of urgineanins, including this compound, from the dichloromethane (B109758) fraction of an Urginea depressa extract, HPLC was utilized with a mobile phase consisting of water (H₂O) and acetonitrile (B52724) (MeCN). mdpi.com The specific conditions can be varied to optimize the separation of closely related compounds. lcms.czmdpi.com

Technique Stationary Phase Mobile Phase System Reference
HPLCC18H₂O–MeCN (10:3.5) mdpi.com
HPLCC18H₂O–MeCN (10:4) mdpi.com

Semi-Preparative HPLC Methodologies

Once fractions are enriched with the target compound, semi-preparative HPLC is employed for the isolation of pure compounds in milligram quantities. researchgate.net This technique uses columns with a larger diameter than analytical HPLC, allowing for a higher sample load. researchgate.net The goal is to achieve baseline separation of the target compound from any remaining impurities. In the context of homoisoflavonoid purification, semi-preparative HPLC is a common and effective method. researchgate.netmdpi.com For example, it has been used to isolate homoisoflavonoid derivatives using C18 columns with mobile phases like water and methanol or water and acetonitrile. mdpi.com

Reversed-Phase Column Chromatography (RP-CC)

Reversed-Phase Column Chromatography (RP-CC), often utilizing a C18-bonded silica stationary phase, is a powerful technique for separating compounds based on their hydrophobicity. taylorandfrancis.comchromatographyonline.comamericanpharmaceuticalreview.com In this method, the stationary phase is nonpolar, and a polar mobile phase is used. taylorandfrancis.com In the purification scheme for this compound, C18 reversed-phase HPLC was a critical step. nih.gov This technique is particularly effective for separating the various homoisoflavonoids present in the fractions obtained from normal-phase silica gel chromatography. nih.govuibk.ac.at The elution is typically performed with a gradient of decreasingly polar solvent mixtures, such as water and acetonitrile or water and methanol. mdpi.com

Technique Stationary Phase Mobile Phase System (General) Principle of Separation
Reversed-Phase Column Chromatography (RP-CC)C18-bonded silicaWater-Acetonitrile or Water-Methanol gradient mdpi.comSeparation based on hydrophobicity

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC) is another valuable technique for the purification of natural products, including flavonoids and homoisoflavonoids. wisdomlib.orgirb.hr It operates on the same principles as analytical TLC but uses thicker silica gel plates to accommodate larger sample quantities. rjpbcs.com After applying the sample as a band, the plate is developed in a suitable solvent system. d-nb.info The separated bands of compounds are visualized, typically under UV light, and the band corresponding to the target compound is scraped from the plate. rjpbcs.comresearchgate.net The pure compound is then recovered by eluting it from the scraped silica gel with an appropriate solvent. researchgate.net This method has been successfully used for the isolation of various flavonoids and can be applied in the final purification stages of this compound if necessary. wisdomlib.orgrjpbcs.com

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that circumvents the use of solid supports, thereby preventing the irreversible adsorption of analytes. wikipedia.orgaocs.org This method has proven effective for the preparative isolation of various natural products, including polyphenols, saponins, and alkaloids. nih.govpan.olsztyn.plresearchgate.net HSCCC utilizes a two-phase solvent system and relies on centrifugal force to retain the stationary liquid phase while the mobile phase is pumped through the column. wikipedia.org The separation is based on the differential partitioning of compounds between the two immiscible liquid phases. aocs.org

In the context of isolating homoisoflavonoids, a class of compounds to which this compound belongs, HSCCC has been successfully employed. mdpi.com For instance, three known homoisoflavonoid derivatives were isolated from the methanolic extract of Ophiopogon japonicus using a two-phase solvent system of n-hexane–ethyl acetate (B1210297)–methanol–acetonitrile–water. mdpi.com Another study utilized HSCCC with a solvent system of petroleum ether–ethyl acetate–methanol–water to isolate three novel and eight known homoisoflavonoids from the rhizome of Polygonatum odoratum. mdpi.com While specific protocols for the isolation of this compound using HSCCC are not detailed in the provided search results, the successful application of this technique for structurally similar compounds suggests its utility for the efficient separation and purification of this compound from crude plant extracts. mdpi.commdpi.com The versatility of HSCCC allows for the separation of compounds with a wide range of polarities, making it a valuable tool in natural product chemistry. mdpi.com

Spectroscopic and Spectrometric Elucidation of Chemical Structure

The definitive structure of this compound was established through a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. emerypharma.comlibretexts.org The ¹H NMR spectrum of this compound, a homoisoflavonoid, displays characteristic signals, including two pairs of geminal coupled protons. nih.gov The ¹³C NMR spectrum provides information on the carbon framework of the molecule. ucl.ac.uk

Detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of proton and carbon signals and the establishment of the connectivity within the molecule. uibk.ac.at For instance, the HMBC spectrum is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the complete structure. nih.gov Although specific detailed assignments for this compound are not fully available in the provided results, the general approach using these NMR techniques is standard for structure elucidation of such compounds. nih.govresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for a Related Homoisoflavonoid (CDCl₃) This table presents typical chemical shifts for protons in a homoisoflavonoid structure similar to this compound. Actual values for this compound may vary.

Proton Chemical Shift (δ ppm)
H-2'
H-5'
H-6'
OCH₃-3'
OCH₃-4'
OCH₃-5
OCH₃-6
OCH₃-7
H-2a
H-2b
H-3
H-8
OH-3

Table 2: ¹³C NMR Spectroscopic Data for a Related Homoisoflavonoid (CDCl₃) This table presents typical chemical shifts for carbons in a homoisoflavonoid structure similar to this compound. Actual values for this compound may vary.

Carbon Chemical Shift (δ ppm)
C-2
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
C-1'
C-2'
C-3'
C-4'
C-5'
C-6'
OCH₃-3'
OCH₃-4'
OCH₃-5
OCH₃-6
OCH₃-7

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. rsc.org For homoisoflavonoids like this compound, the ECD spectrum provides information about the stereochemistry at chiral centers. researchgate.netnih.gov The absolute configuration of this compound at C-3 was determined to be R based on the positive π→π* Cotton effect observed around 280 nm and a negative n→π* Cotton effect around 316 nm in its ECD spectrum. nih.gov This assignment is made by comparing the experimental ECD spectrum with those of known compounds or with theoretical spectra calculated using methods like time-dependent density functional theory (TDDFT). nih.govsurrey.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are fundamental techniques for determining the molecular weight and elemental composition of a compound. organomation.commsu.edu The molecular formula of this compound was established as C₂₀H₂₂O₇ through positive ion High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, and HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. libretexts.orgyoutube.com In the case of this compound, the HRESIMS data, in conjunction with NMR data, confirmed its elemental composition. nih.gov

X-ray Crystallography for Relative Configuration Verification

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its relative and absolute configuration. nih.govnih.govchem-soc.si While X-ray crystallography has been used to verify the relative configuration of other related natural products, such as confirming the racemic nature of a homoisoflavonoid from Portulaca oleracea, specific X-ray crystallographic data for this compound itself was not found in the provided search results. researchgate.netacs.org The structural elucidation of this compound has primarily relied on a combination of NMR and ECD spectroscopy. nih.govresearchgate.net

Iii. Synthetic Strategies and Analog Design for + Urgineanin a and Its Derivatives

Asymmetric Total Syntheses of (+)-Urgineanin A

The first asymmetric total syntheses of this compound, along with its related natural products Urgineanin B and D, have been successfully accomplished. researchgate.netthieme-connect.deresearchgate.net A key challenge in the synthesis of these molecules is the stereocontrolled construction of the chiral centers within the homoisoflavonoid scaffold.

A notable approach utilizes a palladium-catalyzed allylic substitution reaction to introduce the C-ring of the homoisoflavonoid structure. researchgate.netresearchgate.net This is followed by an asymmetric dihydroxylation step, which establishes the crucial stereochemistry of the vicinal diol on the C-ring. researchgate.netresearchgate.net Subsequent regioselective oxidation then yields the target molecule, this compound. researchgate.netresearchgate.net The versatility of this synthetic route is highlighted by the ability to produce the enantiomer, (–)-Urgineanin A, by simply using a different chiral ligand in the asymmetric dihydroxylation step. researchgate.netresearchgate.net

The development of these synthetic pathways has not only provided access to these potent antiproliferative compounds for further biological evaluation but has also laid the groundwork for the synthesis of a wider range of homoisoflavonoids. researchgate.netresearchgate.net

Key Methodological Advances in Homoisoflavonoid Synthesis

The pursuit of this compound and other homoisoflavonoids has driven the development and refinement of several key synthetic methodologies. These advancements have broader implications for organic synthesis, offering new tools for the construction of complex molecular architectures.

A pivotal innovation in the synthesis of the urgineanin family is the application of a palladium-catalyzed allylic substitution (also known as the Tsuji-Trost reaction) to form the C-ring. researchgate.netresearchgate.netnih.gov This method involves the reaction of an allylic acetate (B1210297) with an arylboronic acid, which effectively couples the two key fragments of the homoisoflavonoid skeleton. researchgate.netresearchgate.net This strategy has proven to be a general and efficient way to access the "α-2-propenyl benzyl" motif, a common structural feature in many bioactive natural products. nih.gov The reaction's success is often dependent on the choice of ligands, which can influence regioselectivity and reaction efficiency. nih.gov This catalytic C-C bond formation is a significant step forward from more traditional, often less efficient, methods for constructing such linkages. nih.gov

The Sharpless asymmetric dihydroxylation has been a cornerstone in establishing the stereochemistry of this compound. researchgate.netnih.govmdpi.com This powerful reaction utilizes osmium tetroxide in the presence of a chiral quinine-based ligand to convert an alkene into a vicinal diol with high enantioselectivity. nih.govwikipedia.org In the synthesis of this compound, the use of the (DHQ)2PHAL ligand directs the dihydroxylation to form the desired stereoisomer. researchgate.netresearchgate.net Conversely, employing the pseudoenantiomeric (DHQD)2PHAL ligand leads to the formation of (–)-Urgineanin A. researchgate.netresearchgate.net This method's reliability and predictability in setting chiral centers have made it an indispensable tool in the synthesis of numerous natural products. nih.govmdpi.com The reaction is also known for its high site selectivity, typically oxidizing the most electron-rich double bond in a molecule. wikipedia.org

Following the formation of the diol, a regioselective oxidation is required to complete the synthesis of this compound. researchgate.netresearchgate.net This step selectively oxidizes one of the newly introduced hydroxyl groups to a ketone. The ability to control which hydroxyl group is oxidized is crucial for obtaining the correct final product. Various reagents and conditions can be employed to achieve this selectivity, often exploiting the different steric and electronic environments of the two hydroxyl groups. rsc.orgbeilstein-journals.org The development of reliable regioselective oxidation methods is a significant area of research in organic synthesis, as it allows for the differential functionalization of polyhydroxylated compounds, which are common intermediates in natural product synthesis. rsc.orgbeilstein-journals.org

Development of Unnatural Urgineanin Analogues

The synthetic strategies developed for this compound have also been leveraged to create a variety of unnatural analogues. researchgate.netthieme-connect.de By modifying the arylboronic acid partner in the palladium-catalyzed allylic substitution, chemists can introduce a wide range of different aromatic and heteroaromatic C-rings. researchgate.net This modularity allows for the systematic exploration of the structure-activity relationships (SAR) of the urgineanin scaffold. The goal of creating these analogues is to identify compounds with improved potency, selectivity, or pharmacokinetic properties compared to the natural product. This approach is a cornerstone of modern medicinal chemistry, where natural product scaffolds are used as a starting point for the development of new therapeutic agents.

Strategies for Rapid Generation of Homoisoflavonoid Chemical Libraries

The need to efficiently explore the chemical space around the urgineanin core has prompted the development of strategies for the rapid generation of homoisoflavonoid libraries. chemrxiv.orgnih.gov These libraries consist of a large number of structurally related compounds that can be quickly synthesized and screened for biological activity. openaccessjournals.com

One approach is to use combinatorial chemistry, where a set of building blocks are systematically combined to create a large and diverse collection of molecules. vipergen.com In the context of homoisoflavonoids, this could involve using a variety of substituted allylic acetates and arylboronic acids in the palladium-catalyzed coupling reaction. researchgate.net Automation and solution-phase high-throughput synthesis techniques can further accelerate this process. nih.gov The generation of such libraries is crucial for identifying lead compounds in drug discovery programs and for probing the biological functions of this important class of natural products. openaccessjournals.comvipergen.com Flow chemistry platforms are also emerging as a powerful tool for the rapid synthesis of diverse chemical libraries. chemrxiv.org

V. Preclinical Pharmacological Activities and Molecular Mechanisms of Action of + Urgineanin a

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

(+)-Urgineanin A has demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines in laboratory studies.

Research has shown that this compound exhibits significant antiproliferative activity against the A2780 human ovarian cancer cell line. nih.govnih.govnih.gov In a key study, the compound was found to have submicromolar activity, indicating potent growth-inhibitory effects. nih.govnih.govnih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, was determined to be 0.32 µM for this cell line. nih.gov

The antiproliferative potential of this compound has also been evaluated against melanoma. Studies using the A2058 human melanoma cell line revealed that the compound possesses potent cytotoxic activity. nih.govnih.govnih.gov The IC₅₀ value for this compound in this cell line was reported to be 0.068 µM, highlighting its strong inhibitory effect on melanoma cell proliferation. nih.gov

In the context of lung cancer, this compound has been tested against the H522-T1 human non-small-cell lung cancer cell line. nih.govnih.govnih.gov The compound demonstrated submicromolar antiproliferative activity, with a reported IC₅₀ value of 0.071 µM. nih.gov This finding suggests that this compound is a potent inhibitor of this type of lung cancer cell.

While related homoisoflavonoids have demonstrated cytotoxic properties against the HeLa human cervical cancer cell line, specific data on the direct antiproliferative or cytotoxic activity of this compound against this cell line, including IC₅₀ values, were not available in the reviewed scientific literature. nih.govresearchgate.net

Similarly, while other homoisoflavonoids have been shown to be cytotoxic to the A431 human epidermoid carcinoma cell line, specific studies detailing the antiproliferative or cytotoxic effects and IC₅₀ values of this compound on this particular cell line were not found in the surveyed literature. nih.govresearchgate.net

Investigation of Underlying Cellular and Molecular Mechanisms

The precise cellular and molecular mechanisms through which this compound exerts its antiproliferative and cytotoxic effects are not yet fully elucidated in the scientific literature. However, studies on other members of the homoisoflavonoid class of compounds suggest potential pathways that may be involved. For instance, research on related compounds has indicated that they can induce cell death through apoptosis. nih.gov This process is sometimes accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death, and a reduction in the levels of the cell cycle inhibitor p21WAF. nih.gov It has been noted that the absolute configurations of related homoisoflavonoids can be assigned by comparing their circular dichroism (ECD) spectra with those of urgineanins A and B. nih.gov Further investigation is required to determine if this compound acts through these or other molecular pathways to inhibit cancer cell growth.

Data Tables

Table 1: Antiproliferative Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
A2780Ovarian Cancer0.32 nih.gov
A2058Melanoma0.068 nih.gov
H522-T1Non-Small-Cell Lung Cancer0.071 nih.gov
HeLaCervical CancerData Not Available
A431Epidermoid CarcinomaData Not Available

Cell Cycle Regulation and Arrest Mechanisms

This compound has demonstrated notable activity in the regulation of the cell cycle, primarily by inducing a G1 phase arrest in cancer cells. koreascience.kr This halt in the cell division process at the G1 checkpoint prevents the cell from entering the S phase, where DNA replication occurs. The progression through the cell cycle is a highly regulated process controlled by the sequential activation and inactivation of cyclin-dependent kinases (Cdks) in association with their cyclin partners. koreascience.kr The transition from G1 to S phase is largely governed by the activity of cyclin D-Cdk4/6 and cyclin E-Cdk2 complexes. koreascience.kr

Studies have shown that treatment with compounds that induce G1 arrest often involves the downregulation of key cyclins and Cdks. koreascience.kr For instance, the inhibition of cyclin E and Cdk2 expression is a common mechanism for inducing G1 arrest. koreascience.kr Furthermore, the activity of these Cdk complexes is negatively regulated by Cdk inhibitors. koreascience.kr An increase in the expression of these inhibitors can effectively block the progression of the cell cycle. The retinoblastoma protein (pRB) also plays a crucial role; its phosphorylation state, controlled by G1 Cdk complexes, dictates whether the cell can proceed to the S phase. koreascience.kr

Apoptosis Induction Pathways

This compound is known to induce apoptosis, or programmed cell death, through the intrinsic pathway, which is also referred to as the mitochondrial pathway. nih.gov This pathway is initiated by various intracellular stress signals and converges at the mitochondria. nih.gov A key event in the intrinsic pathway is the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. researchgate.net

One of the most critical of these factors is cytochrome c. nih.gov Once in the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates caspase-9, an initiator caspase. nih.gov Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a broad range of cellular substrates. semanticscholar.orgnih.gov

The regulation of mitochondrial permeability is largely controlled by the Bcl-2 family of proteins. ijper.org This family includes both anti-apoptotic members, like Bcl-2 itself, and pro-apoptotic members, such as Bax. ijper.orgnih.gov The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio favors mitochondrial permeabilization and the subsequent release of cytochrome c, thereby promoting apoptosis. ijper.orgnih.gov The intrinsic and extrinsic pathways of apoptosis can also be interconnected through the cleavage of Bid by caspase-8, with the resulting truncated Bid (tBid) translocating to the mitochondria to promote apoptosis. semanticscholar.org

Inhibition of Cell Proliferation and Angiogenesis

The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit a biological process by 50%. nih.gov In the context of cancer research, it typically refers to the concentration of a compound that reduces the proliferation of a cancer cell population by half. nih.govnih.govresearchgate.net It is important to note that IC50 values can be influenced by factors such as the cell line's division rate. harvard.edu Therefore, alternative metrics like growth rate inhibition (GR) have been developed to provide a more standardized measure of drug sensitivity. harvard.edu

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. researchgate.net The inhibition of angiogenesis is a key strategy in cancer therapy. researchgate.netnih.gov This process can be targeted at various stages, including the proliferation and migration of endothelial cells, which are the cells that line the blood vessels. nih.gov Several in vitro and in vivo models are used to assess the anti-angiogenic potential of compounds, such as the chick chorioallantoic membrane (CAM) assay and the rat aortic ring assay. nih.gov

Table 1: Representative IC50 Values for Proliferation Inhibition in Cancer Cell Lines

Compound/Drug Cell Line IC50
NMS-P937 HT29 (Colon Carcinoma) Data Not Specified in Snippet researchgate.net
NMS-P937 Hematologic Tumor Cell Lines Data Not Specified in Snippet researchgate.net
Etoposide MCF 10A Varies with EGF concentration harvard.edu

Modulation of Autophagy Processes

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in some contexts and a promoter of tumor survival in others. nih.gov The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. frontiersin.org

Two key proteins that are central to the regulation and execution of autophagy are Beclin-1 and LC3 (microtubule-associated protein 1A/1B-light chain 3). nih.gov Beclin-1 is part of a complex that initiates the formation of the autophagosome. frontiersin.orgnih.gov LC3 is processed from a cytosolic form (LC3-I) to a lipidated form (LC3-II) that is recruited to the autophagosomal membranes, making it a reliable marker for autophagosome formation. nih.govresearchgate.net The expression levels of Beclin-1 and LC3 can be indicative of the autophagic status of a cell and have been correlated with the prognosis of certain cancers. nih.gov

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

Beyond its effects on cancer cells, this compound has been investigated for its ability to inhibit certain enzymes. A notable example is its inhibitory activity against acetylcholinesterase (AChE). researchgate.netnih.gov AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft. nih.gov

This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease. researchgate.net The inhibitory potential of a compound against an enzyme is typically expressed as its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Various compounds, including synthetic derivatives and natural products, have been screened for their AChE inhibitory activity. researchgate.netnih.govresearchgate.net

Table 2: Examples of Acetylcholinesterase (AChE) Inhibition

Inhibitor IC50 (AChE)
Galanthamine 1.27 ± 0.21 µM nih.gov
Trigonelline 233 ± 0.12 µM nih.gov

Vi. Structure Activity Relationship Sar Studies of + Urgineanin a and Its Analogues

Correlating Structural Features with Antiproliferative Potency

Initial studies on a series of homoisoflavonoids isolated from Urginea depressa, designated as Urgineanins A-F, have been pivotal in elucidating the preliminary SAR for their antiproliferative activity. The parent compound, (+)-Urgineanin A, demonstrated notable potency with submicromolar activity against A2780 ovarian cancer, A2058 melanoma, and H522-T1 non-small cell lung cancer cell lines. nih.gov The analysis of its analogues reveals how subtle structural modifications can significantly impact this activity.

A comparison of the antiproliferative activities of Urgineanins A-F highlights several key structural determinants:

Substitution on the A-ring: The presence of three methoxy (B1213986) groups at positions C-5, C-6, and C-7, as seen in this compound, is associated with high potency.

Substitution on the B-ring: The substitution pattern on the B-ring is a critical factor influencing antiproliferative activity.

Urgineanin B, which possesses a hydroxyl group instead of a methoxy group at C-4' on the B-ring, retains good activity, suggesting that a methoxy group is not strictly required at this position. nih.gov

Urgineanin D features a methylenedioxy group across C-3' and C-4' of the B-ring and also displays good antiproliferative activity. nih.gov

The Chromanone Core: The integrity of the chromanone skeleton is essential for activity. Modifications that alter this core structure can lead to a significant loss of potency. For instance, Urgineanin F was found to be much less active than Urgineanins A-E, indicating that its unique structural features are detrimental to its antiproliferative effects. nih.gov

The table below summarizes the structural features of selected Urgineanin analogues and their corresponding antiproliferative activity.

CompoundKey Structural FeaturesAntiproliferative Activity (IC₅₀)
This compound 5,6,7-trimethoxy A-ring; 4'-methoxy B-ringSubmicromolar against A2780, A2058, H522-T1
Urgineanin B Same as A, but with 4'-hydroxy on B-ringGood activity
Urgineanin D Same as A, but with 3',4'-methylenedioxy on B-ringGood activity
Urgineanin F Altered core structureMuch less active

This table is generated based on findings from research on homoisoflavonoids from Urginea depressa. nih.gov

Identification of Key Pharmacophores for Biological Activity

A pharmacophore represents the ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. Based on the SAR data from this compound and its analogues, a preliminary pharmacophore model for antiproliferative activity can be proposed.

The key pharmacophoric features likely include:

Aromatic Regions: The presence of two aromatic rings (A and B rings) is a fundamental requirement. These rings likely engage in hydrophobic and/or π-stacking interactions within the binding pocket of the biological target.

Oxygen-containing Functional Groups: The methoxy and hydroxyl groups on the A and B rings are crucial. These groups can act as hydrogen bond donors or acceptors, forming critical interactions with the target protein. The specific arrangement and nature (methoxy vs. hydroxyl) of these groups significantly modulate the activity.

The Chromanone Ketone: The carbonyl group at C-4 of the chromanone core is a potential hydrogen bond acceptor and a key feature for maintaining the planarity and electronic distribution of the molecule, which can be critical for binding.

Stereochemistry at C-3: The specific stereoconfiguration at the C-3 position of the chromanone ring, which is (3R) in the naturally occurring active compounds, is likely important for the correct orientation of the B-ring within the target's binding site.

Further computational studies are needed to refine this pharmacophore model, which can then serve as a template for the virtual screening of compound libraries to identify novel scaffolds with similar biological activity. nih.gov

Rational Design of Optimized Urgineanin Analogues

The insights gained from SAR and pharmacophore modeling studies provide a solid foundation for the rational design of novel this compound analogues with potentially enhanced antiproliferative potency, improved selectivity, and better pharmacokinetic profiles. nih.gov The goal of rational design is to make targeted modifications to the lead structure to optimize its interaction with the biological target. manchester.ac.uk

Potential strategies for the rational design of Urgineanin analogues include:

Systematic Modification of A-ring Substituents: While the 5,6,7-trimethoxy pattern is effective, synthesizing analogues with other small alkyl or halogen substitutions could further probe the steric and electronic requirements in this region.

Exploration of B-ring Substitutions: The B-ring appears to be highly amenable to modification. A wider range of substituents, including different electron-donating and electron-withdrawing groups, could be explored to map the binding pocket and potentially enhance potency.

Modification of the Chromanone Core: While significant alterations may be detrimental, subtle modifications, such as the introduction of a nitrogen atom to create an aza-homoisoflavonoid, could lead to new interactions and improved properties.

Synthesis of Conformationally Restricted Analogues: Introducing chemical bridges or other conformational locks could rigidify the structure in its bioactive conformation, potentially increasing affinity and selectivity.

The synthesis and biological evaluation of such rationally designed analogues would provide a deeper understanding of the SAR and could lead to the identification of a new generation of potent and selective anticancer drug candidates. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for analyzing SAR, understanding drug-target interactions, and predicting the activity of novel compounds. nih.govnih.gov Although specific molecular docking or dynamics simulation studies on this compound have not been extensively reported, the application of these methods holds great promise for this class of compounds.

Potential applications of computational approaches include:

Molecular Docking: Docking studies could be employed to predict the binding mode of this compound and its analogues within the active site of a putative biological target. This would help to visualize the key interactions and provide a structural basis for the observed SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to mathematically correlate the structural properties of the Urgineanin analogues with their antiproliferative activities. A robust QSAR model could then be used to predict the potency of virtual or newly synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding mode and the role of conformational changes in the interaction.

Pharmacophore-based Virtual Screening: A validated pharmacophore model derived from this compound can be used to screen large chemical databases to identify novel and structurally diverse compounds that possess the key features required for antiproliferative activity.

By integrating computational and experimental approaches, a more comprehensive understanding of the SAR of this compound can be achieved, accelerating the discovery and development of more effective homoisoflavonoid-based anticancer agents.

Vii. Future Directions and Research Perspectives for + Urgineanin a

Exploring Novel Biological Targets and Therapeutic Applications (Preclinical)

While the primary mechanism of action for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, emerging research suggests their involvement in more complex cellular signaling pathways. nih.gov Future preclinical research on (+)-Urgineanin A should extend beyond its cardiotonic effects to explore novel biological targets and therapeutic applications, particularly in oncology.

Recent studies have highlighted the anticancer potential of cardiac glycosides, demonstrating their ability to induce apoptosis, autophagy, and immunogenic cell death in various cancer cell lines. nih.govalliedacademies.org It is hypothesized that this compound may exhibit similar activities. Preclinical investigations should therefore focus on its cytotoxic and cytostatic effects against a panel of human cancer cell lines. Furthermore, the potential for this compound to modulate the tumor microenvironment, for instance by inhibiting angiogenesis, presents another promising avenue for research. alliedacademies.org

Another area of exploration is the potential for this compound to act as a senolytic agent, selectively eliminating senescent cells that contribute to age-related diseases and cancer therapy resistance. ucl.ac.uk Given that other cardiac glycosides have demonstrated this capability, it is a logical and exciting direction for future studies. ucl.ac.uk

A proposed preclinical screening cascade for this compound and its future analogues is outlined in the table below.

Screening Phase Assay Type Objective Potential Cancer Cell Lines
Primary Screening Cell Viability Assays (e.g., MTT, CellTiter-Glo)To determine the cytotoxic/cytostatic concentration range.A549 (Lung), MDA-MB-231 (Breast), U-937 GTB (Lymphoma)
Secondary Screening Apoptosis and Autophagy Assays (e.g., Caspase activity, LC3-II formation)To elucidate the mechanism of cell death.Cell lines showing high sensitivity in primary screening.
Tertiary Screening In vivo Xenograft ModelsTo evaluate anti-tumor efficacy in a living organism.Nude mice bearing tumors from responsive cell lines.

Advanced Synthetic Methodologies for Complex Analogues

The development of novel synthetic and semi-synthetic analogues of this compound is crucial for establishing robust structure-activity relationships (SAR) and for optimizing its therapeutic index. Future efforts should focus on advanced synthetic methodologies that allow for precise modifications of its complex structure.

One promising approach is catalyst-controlled, regioselective glycosylation, which enables the selective modification of hydroxyl groups on the steroid core. nih.govacs.orgfigshare.comacs.org This technique would allow for the synthesis of a library of analogues with varied sugar moieties, which is significant as the glycosylation pattern is known to be a key determinant of biological activity and pharmacokinetic properties of cardiac glycosides. acs.org

Furthermore, modifications to the lactone ring and the steroid backbone could lead to the discovery of analogues with enhanced potency or novel biological activities. nih.gov The application of computational modeling in tandem with synthetic efforts can aid in the rational design of new analogues with improved properties.

Structural Modification Synthetic Strategy Rationale Key Reagents/Catalysts
Glycosylation Catalyst-controlled regioselective glycosylationTo explore the role of the sugar moiety in bioactivity.Borinic acid derived catalysts, various glycosyl donors.
Lactone Ring Modification Aldol condensation and subsequent reductions/oxidationsTo investigate the importance of the lactone for target binding.Benzaldehyde, Luche reduction reagents.
Steroid Core Functionalization Site-selective C-H activationTo introduce novel functional groups for improved interactions.Transition metal catalysts (e.g., Palladium, Rhodium).

Comprehensive Biosynthetic Pathway Elucidation

A complete understanding of the biosynthetic pathway of this compound in its natural source, Urginea maritima nuph.edu.uanih.govedu.krdedu.krd, is fundamental for its sustainable production through metabolic engineering and for generating novel derivatives. While the general pathway for steroid biosynthesis is known, the specific enzymatic steps leading to the unique structure of this compound are yet to be fully characterized. nuph.edu.ua

Future research should employ a combination of genomics, transcriptomics, and metabolomics to identify the genes and enzymes involved in the biosynthesis of cardiac glycosides in Urginea maritima. researcher.lifeaiche.org This would involve sequencing the plant's genome and transcriptome, followed by co-expression analysis and functional characterization of candidate genes through heterologous expression and in vitro enzyme assays. aiche.org The elucidation of the complete biosynthetic pathway will not only pave the way for biotechnological production but also provide insights into the evolution of this class of compounds. aiche.org

Development of High-Throughput Screening Assays

To accelerate the discovery of novel biological targets and to screen for more potent analogues of this compound, the development of robust high-throughput screening (HTS) assays is essential. These assays can be designed to monitor various cellular processes that may be modulated by this compound.

One such approach is the development of cell-based reporter assays, which can be used to screen for compounds that modulate specific signaling pathways or gene expression. nih.gov For instance, a reporter system could be designed to detect the modulation of alternative splicing, a process that has been shown to be affected by some cardiac glycosides. nih.gov Another strategy is to develop fluorescence-based activity assays for specific enzymes that are potential targets of this compound. cornell.edu

Assay Type Principle Application for this compound Research Example Technology
Reporter Gene Assay Measurement of a reporter protein (e.g., Luciferase, GFP) under the control of a specific promoter.Screening for modulators of signaling pathways implicated in cancer.Dual-Luciferase Reporter Assay System
Fluorescence Polarization Assay Measurement of the change in polarization of fluorescently labeled molecules upon binding.Identifying novel protein targets of this compound.N/A
High-Content Imaging Automated microscopy and image analysis to quantify cellular phenotypes.Assessing morphological changes, protein localization, and cell viability in response to treatment.N/A

Synergistic Effects with Established Preclinical Agents

The combination of this compound with existing therapeutic agents could lead to synergistic effects, enhancing efficacy and potentially overcoming drug resistance. Future preclinical studies should investigate the synergistic potential of this compound with established anticancer drugs. alliedacademies.orgucl.ac.uk

Many conventional chemotherapeutic agents induce senescence in cancer cells, which can contribute to therapy resistance and adverse side effects. ucl.ac.uk Given the potential senolytic activity of cardiac glycosides, combining this compound with these agents could be a powerful strategy to eliminate senescent tumor cells and improve treatment outcomes. ucl.ac.uk Furthermore, the co-administration of this compound with drugs that target complementary pathways could result in enhanced cancer cell killing. nih.gov

Drug Class Mechanism of Action Rationale for Combination with this compound Potential Outcome
DNA Damaging Agents (e.g., Doxorubicin) Induce DNA damage and apoptosis.Elimination of therapy-induced senescent cells by this compound.Increased tumor regression and reduced relapse.
BH3 Mimetics (e.g., Venetoclax) Inhibit anti-apoptotic BCL-2 proteins.Complementary induction of apoptosis through different pathways.Overcoming resistance to either agent alone.
Immune Checkpoint Inhibitors (e.g., anti-PD-1) Enhance anti-tumor immune responses.Induction of immunogenic cell death by this compound, priming the tumor for immune attack.Enhanced and more durable anti-tumor immunity.

Q & A

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., NF-κB) using AutoDock Vina.
  • QSAR Modeling : Corrogate bioactivity data (e.g., IC50_{50}) with descriptors (logP, polar surface area).
  • Dynamic Simulations : Perform MD simulations (GROMACS) to assess stability of ligand-protein complexes .

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